2,6-Dibromodibenzo[b,d]furan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXUXSLVQOLTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623420 | |
| Record name | 2,6-Dibromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-31-0 | |
| Record name | 2,6-Dibromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dibromodibenzo B,d Furan and Derivatives
Direct Bromination of Dibenzofuran (B1670420) Precursors
The direct introduction of bromine atoms onto the dibenzofuran skeleton is a primary method for synthesizing brominated derivatives. This approach relies on the inherent reactivity of the aromatic system toward electrophiles.
Electrophilic Bromination Approaches
Dibenzofuran is an aromatic compound that undergoes electrophilic substitution reactions, such as halogenation. wikipedia.org The positions most susceptible to electrophilic attack are C2 and C8, due to the electronic activation conferred by the oxygen atom of the furan (B31954) ring. acs.org Consequently, the direct bromination of unsubstituted dibenzofuran with molecular bromine, typically in a solvent like acetic acid, predominantly yields 2,8-dibromodibenzofuran (B157981). chemicalbook.com
The mechanism for electrophilic bromination involves the attack of the electron-rich dibenzofuran ring on an electrophilic bromine species (Br⁺), which can be generated from molecular bromine, often with the aid of a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring, resulting in the brominated product. masterorganicchemistry.com
| Reagent | Catalyst | Solvent | Primary Product | Reference |
| Bromine (Br₂) | None | Acetic Acid | 2,8-Dibromodibenzofuran | chemicalbook.com |
| Bromine (Br₂) | Lewis Acid (e.g., FeCl₃) | Inert Solvent | 2,8-Dibromodibenzofuran | masterorganicchemistry.com |
This table illustrates typical conditions for the electrophilic bromination of dibenzofuran and the commonly observed major product.
Controlled Halogenation Techniques
Achieving substitution at the 2- and 6-positions via direct bromination is challenging due to the inherent electronic preference for the 2- and 8-positions. Controlled halogenation techniques are therefore required to override this natural regioselectivity. Such methods often rely on the use of directing groups on the dibenzofuran precursor or specialized halogenating agents and reaction conditions.
While specific methods for the direct synthesis of 2,6-dibromodibenzofuran are not extensively detailed in general literature, the principles of directed ortho-metalation or the use of blocking groups are established strategies in organic synthesis to control the regioselectivity of electrophilic aromatic substitution. Another approach involves starting with a dibenzofuran derivative that is already substituted in a way that deactivates the 8-position or specifically activates the 6-position. For instance, the pyrolysis of precursors like 2,6-dibromophenol (B46663) can lead to the formation of various polybrominated dibenzofurans, indicating that the final substitution pattern is heavily dependent on the structure of the starting material. pops.intacs.orgacs.org
Intramolecular Cyclization Strategies for Dibenzofuran Ring Formation
An alternative and often more regioselective approach to synthesizing specifically substituted dibenzofurans like the 2,6-dibromo derivative involves constructing the dibenzofuran core from acyclic precursors. This strategy allows for the precise placement of substituents before the final ring-closing step. These methods generally involve the formation of a key C-O or C-C bond to complete the central furan ring. rsc.org
C-O Bond Formation Mechanisms in Dibenzofuran Synthesis
Mechanisms involving the formation of a carbon-oxygen bond are a cornerstone of dibenzofuran synthesis. A prominent example is the palladium-catalyzed intramolecular C-H activation/C-O cyclization. acs.org In this type of reaction, a 2-biphenylol derivative is treated with a palladium catalyst. The reaction proceeds through a phenol-directed C-H activation at the ortho position of the adjacent phenyl ring, followed by reductive elimination to form the C-O bond of the furan ring. acs.org Air is often used as a mild and sustainable oxidant in these processes. acs.org
Another strategy involves the cyclization of cyclic diaryliodonium salts in the presence of a copper catalyst and water. acs.org This method proceeds through an oxygen-iodine exchange, where water serves as the oxygen source for the newly formed furan ring, leading to the efficient synthesis of various dibenzofuran derivatives. acs.org
C-C Bond Formation Mechanisms in Dibenzofuran Synthesis
The formation of a carbon-carbon bond can also be the key step in constructing the dibenzofuran skeleton. Intramolecular palladium(II)-catalyzed oxidative C-C bond formation is a powerful method that typically starts from a diaryl ether. organic-chemistry.org The mechanism is believed to involve the oxidative addition of an aryl halide to a Pd(0) catalyst, generating an arylpalladium species. nih.gov This species then undergoes an intramolecular cyclization to form a palladacycle, which upon reductive elimination, yields the dibenzofuran product and regenerates the Pd(0) catalyst. nih.gov
Cyclization of Diaryl Ether Derivatives
The cyclization of appropriately substituted diaryl ethers is one of the most versatile methods for preparing dibenzofuran derivatives with defined substitution patterns. rsc.orgacs.org To synthesize a precursor for 2,6-dibromodibenzo[b,d]furan, one could envision starting with a diaryl ether containing bromine atoms at the desired final positions.
A well-established method involves the palladium-catalyzed cyclization of o-iododiaryl ethers. nih.gov This reaction can be performed using a reusable Pd/C catalyst under ligand-free conditions. nih.gov For example, the reaction of an o-iodophenol with a silylaryl triflate in the presence of cesium fluoride (B91410) (CsF) can generate the necessary diaryl ether intermediate, which is then cyclized in situ using a palladium catalyst to afford the dibenzofuran core in good to excellent yields. nih.gov This approach offers high functional group tolerance, making it suitable for constructing complex derivatives. nih.gov
| Precursor Type | Catalyst System | Key Bond Formation | Resulting Product | Reference |
| 2-Biphenylol | Pd(0)/Pd(II) | C-O | Substituted Dibenzofuran | acs.org |
| Diaryl Ether (ortho-diazonium salt) | Pd(OAc)₂ | C-C | Substituted Dibenzofuran | organic-chemistry.org |
| o-Iododiaryl Ether | Pd/C (ligand-free) | C-C | Substituted Dibenzofuran | nih.gov |
| o-Iodophenol + Silylaryl Triflate | CsF, then Pd catalyst | C-C | Substituted Dibenzofuran | nih.gov |
| Cyclic Diaryliodonium Triflate | CuI | C-O | Substituted Dibenzofuran | acs.org |
This table summarizes various intramolecular cyclization strategies for the synthesis of the dibenzofuran ring system.
Reactions of o-Iodophenols with Silylaryl Triflates
A highly efficient, one-pot, two-step procedure has been developed for the synthesis of the dibenzofuran ring system, which can be adapted for the creation of derivatives like this compound. This method involves the reaction of o-iodophenols with silylaryl triflates. nih.gov
The initial step consists of the O-arylation of an o-iodophenol with a silylaryl triflate in the presence of cesium fluoride (CsF). This reaction proceeds under mild conditions to yield an O-arylated product. Subsequently, in the same reaction vessel, a palladium catalyst is introduced to facilitate an intramolecular cyclization, affording the dibenzofuran scaffold in good to excellent yields. nih.gov This methodology is noted for its tolerance of a wide variety of functional groups on the reacting molecules. organic-chemistry.org
For the targeted synthesis of this compound, this would conceptually involve the use of a 4-bromo-o-iodophenol and a silylaryl triflate also bearing a bromine atom at the appropriate position. The palladium-catalyzed cyclization is regioselective, with the ring closure generally occurring at the less sterically hindered position. nih.gov
| o-Iodophenol Derivative | Silylaryl Triflate Derivative | Yield (%) |
|---|---|---|
| o-Iodophenol | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 70 |
| Methyl 4-hydroxy-3-iodobenzoate | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 80 |
| 2-Iodo-4-methylphenol | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 75 |
Copper-Catalyzed Cyclization Approaches
Copper-catalyzed reactions represent another significant avenue for the synthesis of dibenzofurans. One notable method involves the copper-catalyzed cyclization of cyclic diaryliodonium salts using water as the oxygen source. This approach allows for the construction of various dibenzofuran derivatives in moderate to good yields.
Another innovative copper-catalyzed method is the deborylative ring contraction of dibenzoxaborins. This transformation is achieved under mild, aerobic conditions and demonstrates a broad substrate scope, enabling the preparation of a variety of functionalized dibenzofurans. researchgate.net The ready availability of diverse dibenzoxaborins enhances the utility of this method. researchgate.net
A one-pot protocol for the rapid construction of the dibenzofuran motif involves a palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling. organic-chemistry.orgbiointerfaceresearch.com This tandem reaction utilizes 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes as starting materials. organic-chemistry.org
| Starting Material | Catalyst/Reagents | Yield (%) |
|---|---|---|
| Cyclic Diaryliodonium Triflates | Cu Catalyst, H₂O | Moderate to Good |
| Dibenzoxaborins | Cu Catalyst, Aerobic conditions | Good |
| 6-Diazo-2-cyclohexenones and o-haloiodobenzenes | Pd(PPh₃)₄, Cu₂O | Good to Excellent |
Palladium-Mediated C-H Activation for Ring Closure
Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex organic molecules, including dibenzofurans. A practical method has been developed for a phenol-directed C-H activation followed by C-O cyclization. nih.govsemanticscholar.orgfigshare.com This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and utilizes air as the oxidant. nih.govsemanticscholar.org
A key finding in the development of this methodology is that the turnover-limiting step is the C-O reductive elimination rather than the C-H activation itself. nih.govfigshare.com This reaction is versatile and can tolerate a variety of functional groups, making it a complementary approach to other methods for synthesizing substituted dibenzofurans. nih.gov For the synthesis of this compound, this strategy could be applied to a suitably substituted biaryl phenol (B47542) precursor.
Intermolecular Coupling Reactions for Dibenzofuran Scaffold Assembly
The construction of the dibenzofuran core can also be achieved through intermolecular reactions that assemble the tricyclic system from simpler precursors. These methods often involve the formation of key carbon-carbon or carbon-oxygen bonds in a sequential or tandem manner.
Diels-Alder Reaction Pathways
The Diels-Alder reaction provides a powerful and atom-economical approach to the synthesis of cyclic systems. For the construction of the dibenzofuran skeleton, a notable strategy involves the use of nitrobenzofurans as dienophiles. researchgate.netsciforum.net The presence of a strong electron-withdrawing group, such as the nitro group, enhances the dienophilic character of the benzofuran (B130515). researchgate.netsciforum.net
This polar thermal Diels-Alder reaction proceeds with normal electron demand, reacting with various dienes. A subsequent thermal extrusion of the nitro group leads to the aromatized dibenzofuran ring system. This reaction sequence offers a simple and efficient method for preparing a range of dibenzofuran derivatives. researchgate.net The synthesis of a 2,6-dibrominated dibenzofuran via this route would necessitate the use of appropriately brominated benzofuran and/or diene starting materials.
Coupling of Benzofuran or Phenol Derivatives
The synthesis of dibenzofurans from benzofuran or phenol derivatives is a key strategy that has been explored through various coupling reactions. rsc.org One-pot procedures involving the coupling of phenols have been developed to construct the dibenzofuran core efficiently. For instance, a streamlined one-pot procedure consisting of a four-step directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic substitution allows for the facile assembly of a diverse set of fused benzofuro heterocycles from fluoroarenes and 2-bromophenyl acetates. researchgate.net
Recent advances have also focused on the construction of the dibenzofuran skeleton from benzofuran precursors. An allene-mediated electrocyclization of a 6π electron system involving a benzofuran [b]-bond has been utilized for the construction of a highly substituted dibenzofuran ring. researchgate.net
Advanced Synthetic Innovations and Catalytic Systems
The field of dibenzofuran synthesis continues to evolve with the development of novel catalytic systems and innovative synthetic strategies. Recent reviews highlight several cutting-edge approaches. researchgate.netrsc.org
One such innovation is the use of photoredox catalysis in a variety of oxidative transformations that can be applied to the synthesis of complex heterocyclic systems. Metal-free approaches are also gaining prominence. For example, a metal-free aromative cascade has been developed for the synthesis of diverse heterocycles from readily accessible starting materials. researchgate.net
Furthermore, the strategic use of protecting groups and multi-step reaction sequences allows for the synthesis of complex, highly substituted dibenzofurans. An example is the total synthesis of kehokorin A, a dibenzofuran rhamnoside, which involved a Suzuki-Miyaura cross-coupling followed by an Ullmann ether synthesis to form the dibenzofuran core, which was then further functionalized. researchgate.net
Visible-Light-Promoted Synthesis Techniques
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering green and efficient routes to complex molecules. While a direct visible-light-promoted synthesis for this compound is not extensively documented, the methodology has been successfully applied to the synthesis of related benzofuran and dibenzofuran structures. These techniques often rely on an organic photosensitizer to initiate the reaction. For instance, the synthesis of various benzofuran derivatives has been achieved through visible-light-mediated processes, demonstrating the feasibility of forming the core furan ring system under mild, photocatalytic conditions. Such methods often involve radical-initiated pathways or energy transfer processes to construct key carbon-carbon and carbon-oxygen bonds, representing a promising avenue for the future development of specific dibromodibenzofuran syntheses.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, providing versatile and efficient methods for the construction of the dibenzofuran scaffold. These reactions typically involve the formation of the central furan ring through intramolecular C-O or C-C bond formation. While specific protocols for 2,6-dibromodibenzofuran are not always detailed, several general strategies are applicable for the synthesis of its derivatives.
One prominent method is the intramolecular cyclization of o-iododiaryl ethers, which can be achieved using a reusable Pd/C catalyst under ligand-free conditions. The necessary diaryl ether precursors are often synthesized in a one-pot sequence involving iodination and O-arylation of a phenol. biointerfaceresearch.com Another powerful approach involves a tandem reaction combining a palladium-catalyzed cross-coupling and aromatization with a copper-catalyzed Ullmann coupling. This one-pot protocol allows for the rapid construction of the dibenzofuran motif from readily available starting materials like 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.orgorganic-chemistry.org
Further variations include the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization to yield the dibenzofuran core. biointerfaceresearch.com These methods tolerate a wide range of functional groups, making them suitable for preparing substituted derivatives.
| Reaction Type | Key Reactants | Catalyst System | General Features |
|---|---|---|---|
| Intramolecular Cyclization | o-Iododiaryl ethers | Pd/C | Reusable catalyst, ligand-free conditions. biointerfaceresearch.com |
| Tandem Coupling/Aromatization | 6-Diazo-2-cyclohexenones, o-Haloiodobenzenes | Pd(PPh₃)₄, Cu₂O | One-pot synthesis, high efficiency and selectivity. organic-chemistry.orgorganic-chemistry.org |
| Cyclization of Arylated Phenols | o-Iodophenols, Silylaryl triflates | Pd catalyst | Tolerates various functional groups. biointerfaceresearch.com |
Mechanistic Studies of Dibenzofuran Formation
Understanding the formation mechanism of the dibenzofuran core is crucial for controlling the synthesis of its derivatives and for explaining its environmental formation. Quantum chemistry calculations have elucidated the homogeneous gas-phase formation of dibenzofuran from various polycyclic aromatic hydrocarbon precursors.
Studies have shown that dibenzofuran can be formed from phenanthrene (B1679779), fluorene (B118485), and 9-fluorenone (B1672902) through radical-initiated oxidation. The reaction is often initiated by hydroxyl (•OH) or chlorine monoxide (ClO•) radicals. For instance, the formation from phenanthrene can occur if a •OH radical adds to the C₈ₐ position, followed by a series of elementary reactions including ring-opening, migration, cyclization, and leaving of a small molecule. The oxidations initiated by ClO• radicals are generally more favorable, with standard reaction Gibbs energies being significantly lower than the equivalent reactions initiated by •OH. nih.gov
The reactivity of the precursor molecules follows the order: 9-fluorenone > fluorene > phenanthrene. The formation of dibenzofuran from 9-fluorenone is particularly efficient due to a low activation enthalpy for the initial radical addition and subsequent ring-opening steps.
| Precursor | Initiating Radical | Key Step | Activation Enthalpy (kcal/mol) |
|---|---|---|---|
| 9-Fluorenone | •OH | •OH addition to C₈ₐ | 1.39 |
| 9-Fluorenone | •OH | Ring-opening of intermediate | 15.85 |
| Fluorene | •OH | Ring-opening of intermediate | 26.82 |
Synthesis of Specific Dibromodibenzofuran Isomers
The synthesis of specific dibromodibenzofuran isomers often relies on controlling the regioselectivity of the bromination reaction or building the molecule from pre-brominated precursors.
2,8-Dibromodibenzofuran
A common method for the synthesis of 2,8-dibromodibenzofuran is the direct electrophilic bromination of dibenzofuran. In a typical procedure, a solution of bromine in acetic acid is added dropwise to a solution of dibenzofuran, also in acetic acid, at an elevated temperature (e.g., 75°C). chemicalbook.com The reaction mixture is stirred for several hours to ensure completion. After cooling, the mixture is poured into water, causing the product to precipitate. The solid is then washed, collected, and purified by recrystallization, typically from n-hexane, to yield the 2,8-dibromodibenzofuran product. chemicalbook.com This isomer is often the major product of dibromination due to the electronic properties of the dibenzofuran ring system, which direct electrophilic attack to the 2 and 8 positions.
4,6-Dibromodibenzofuran
Accessing the 4,6-substitution pattern requires a more targeted synthetic approach, as direct bromination does not typically yield this isomer in significant amounts. One strategy involves constructing the dibenzofuran core from appropriately substituted precursors. A reported synthesis for a 4,6-disubstituted dibenzofuran derivative involves the tributyltin hydride mediated addition of 3-iodosalicylaldehyde to benzene (B151609). nih.gov This initial step is followed by homologation of the aldehyde and a cycloetherification to form a 4,6-disubstituted tetrahydrodibenzofuran. Subsequent adjustment of the oxidation states leads to the aromatic dibenzofuran core with the desired 4,6-substitution pattern. nih.gov While this specific example does not yield the dibromo derivative, it demonstrates a viable pathway to the 4,6-disubstituted scaffold, which could be adapted by using brominated starting materials.
Theoretical and Computational Chemistry of 2,6 Dibromodibenzo B,d Furan
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like dibenzofurans. researchgate.net DFT methods are used to determine the electronic structure, which is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP or PBE, combined with a basis set like 6-31G(d,p), to optimize the molecular geometry and calculate electronic properties. researchgate.netphyschemres.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For aromatic systems, the distribution of HOMO and LUMO orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. In studies of related benzofuran (B130515) derivatives, the HOMO is typically distributed over the furan (B31954) and benzene (B151609) rings, while the LUMO is also delocalized across the π-system. physchemres.orgbeilstein-journals.org For 2,6-Dibromodibenzo[b,d]furan, the bromine substituents, being electron-withdrawing, would be expected to lower the energy of both the HOMO and LUMO levels.
Table 1: Illustrative Frontier Orbital Data for a Generic Benzofuran Derivative (Note: This data is representative and not specific to this compound)
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
Furthermore, computational models can predict the solvation energy, which is the energy change associated with dissolving a solute in a solvent. This is crucial for understanding the behavior of the compound in different environmental or biological media.
Quantum Chemical Modeling of Reactivity and Reaction Mechanisms
Quantum chemical modeling is essential for elucidating the reactivity of molecules and the mechanisms of their reactions. scilit.com By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reaction pathways. scilit.com
For dibenzofurans, reactivity is often associated with electrophilic substitution on the benzene rings or reactions involving the furan ring. The molecular electrostatic potential (MEP) map, which can be calculated using DFT, visualizes the charge distribution on the molecule's surface. researchgate.net Red regions (negative potential) indicate areas prone to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack. For this compound, the oxygen atom and the π-systems of the rings would be electron-rich, while the hydrogen and bromine atoms would be relatively electron-poor. This information helps predict how the molecule will interact with other reagents. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Theoretical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure verification. DFT methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. For example, experimental ¹H NMR data for the related isomer, 3,7-dibromodibenzo[b,d]furan, shows distinct signals that could be used to validate theoretical predictions. chemicalbook.com
Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. researchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and help interpret experimental spectra. Studies on furan and its derivatives have shown that TD-DFT can provide results that agree well with experimental values. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. researchgate.net For a relatively rigid, planar molecule like this compound, the number of possible conformers is limited. However, slight puckering or bending of the ring system can occur.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and stability of molecular structures. nih.govmdpi.com By simulating the molecule in a solvent box (e.g., water), MD can explore its conformational landscape and flexibility under realistic conditions. soton.ac.uk While extensive MD studies are more common for large, flexible biomolecules, they can also be applied to smaller molecules to understand their intermolecular interactions and structural stability. mdpi.com
Theoretical Investigations of Furan Pyrolysis Mechanisms
While specific pyrolysis studies on this compound are not prominent, extensive theoretical work has been conducted on the pyrolysis of the parent furan molecule. researchgate.netnih.gov These studies are crucial for understanding the thermal decomposition of furan-containing compounds. Quantum chemical calculations have been used to investigate various reaction pathways for furan decomposition. nih.gov
One proposed mechanism involves the opening of the furan ring to form an aldehyde group, which is followed by decarbonylation to produce carbon monoxide (CO). nih.gov The activation energy for the rate-determining step in furan pyrolysis to form CO has been calculated to be approximately 343 kJ mol⁻¹. nih.gov Another pathway involves the formation of carbene intermediates. researchgate.net These theoretical investigations provide a foundational understanding of the high-temperature chemistry of the furan ring, which is a core component of this compound.
Environmental Formation and Transformation of Polybrominated Dibenzofurans Pbdfs
Formation Mechanisms of PBDFs from Brominated Precursors
The thermal degradation of brominated compounds is a significant pathway to the formation of PBDFs. High temperatures, such as those found in industrial processes or accidental fires, can initiate reactions that lead to the creation of these toxic compounds.
Brominated flame retardants (BFRs) are a major source of PBDFs in the environment. nih.govnih.gov These chemicals are added to a wide variety of consumer and industrial products, including plastics, textiles, and electronics, to inhibit flammability. europa.eumst.dk During the pyrolysis or incomplete combustion of materials containing BFRs, PBDFs can be formed. nih.govresearchgate.net The structural similarities between some BFRs, like polybrominated diphenyl ethers (PBDEs), and PBDFs allow for their conversion through relatively simple condensation or elimination reactions. researchgate.net However, for many other BFRs, the formation of PBDFs involves more complex chemical mechanisms. researchgate.net
The pyrolysis of specific bromophenol isomers can lead to the formation of either polybrominated dibenzodioxins (PBDDs) or PBDFs. Research has shown that the pyrolysis of 2,6-dibromophenol (B46663) (2,6-DBP) predominantly results in the formation of PBDDs. researchgate.net In contrast, the pyrolysis of 2,4-dibromophenol (B41371) (2,4-DBP) can produce dibromodibenzofurans as minor products. researchgate.net This highlights the critical role of the bromine substitution pattern on the precursor molecule in determining the final product distribution.
A study on the thermal reactions of various dibromophenols revealed that the two bromine atoms in the ortho positions of 2,6-DBP favor the formation of dioxins. researchgate.net Conversely, 2,4-DBP was found to yield 2,8-dibromodibenzofuran (B157981) and 2,4,8-tribromodibenzofuran, albeit in smaller quantities compared to the primary dioxin products. researchgate.net
Table 1: Pyrolysis Products of Dibromophenol Isomers
| Precursor | Major Products | Minor Furan (B31954) Products |
| 2,6-Dibromophenol | Polybrominated Dibenzodioxins (PBDDs) | Not significant |
| 2,4-Dibromophenol | 2,7-dibromodibenzo-p-dioxin | 2,8-dibromodibenzofuran, 2,4,8-tribromodibenzofuran |
This table illustrates the differential formation of PBDDs and PBDFs based on the starting dibromophenol isomer.
A key mechanistic step in the formation of PBDFs is the dimerization of bromophenoxy radicals. These highly reactive intermediates are formed from the cleavage of a hydrogen atom from the hydroxyl group of bromophenols. Once formed, these radicals can undergo a series of reactions, including dimerization, to form PBDFs. The specific structure of the resulting PBDF congener is dependent on the positions of the bromine atoms on the original bromophenoxy radical. While this is a generally accepted pathway for PBDF formation, specific studies detailing the dimerization of 2,6-dibromophenoxy radicals to form 2,6-dibromodibenzo[b,d]furan are not extensively documented in the available literature.
The conditions under which thermal degradation occurs have a profound impact on the types and quantities of PBDF congeners that are formed. Temperature is a critical factor, with different temperature ranges favoring the formation of specific congeners. For instance, studies on the high-temperature oxidation of 2-bromophenol (B46759) have shown that the yields of various brominated and chlorinated dibenzofurans are temperature-dependent. bldpharm.combeilstein-journals.org
The presence or absence of oxygen (i.e., the atmosphere) also plays a crucial role. Pyrolysis in an inert atmosphere will lead to different product profiles compared to combustion in an oxygen-rich environment. For example, the pyrolysis of the BFR FireMaster FF-1 in open air (oxygen-rich) produced significantly more tetrabromodibenzofurans than when pyrolyzed under a nitrogen atmosphere. nih.gov This suggests that oxidative reactions can enhance the formation of certain PBDFs. The specific influence of these conditions on the formation of this compound is an area that requires more detailed investigation.
By-product Formation in Industrial Processes
Unintentional formation of PBDFs can also occur during the manufacturing of various chemicals, particularly other brominated organic compounds.
Waste Incineration and Disposal Processes
Waste incineration is a significant source of PBDFs. These compounds can be formed during the combustion of bromine-containing materials, such as plastics treated with BFRs and electronic waste. acs.orgnih.gov The primary formation mechanism is a process known as de novo synthesis, which occurs in the cooler zones of the incinerator, typically between 250°C and 450°C. nih.gov In this process, precursor fragments on the surface of fly ash particles react to form PBDFs.
Several factors influence the rate and extent of PBDF formation during incineration:
Temperature : Studies on the pyrolysis of waste printed circuit boards have shown that increasing the temperature from 850°C to 1200°C can decrease the total PBDD/F content in bottom ash and flue gas by approximately 50%. acs.org
Catalysts : Metals present in fly ash, particularly copper, act as catalysts in the de novo synthesis of both polychlorinated and polybrominated dioxins and furans. nih.govresearchgate.net
Inhibitors : The addition of substances like calcium oxide (CaO) can inhibit PBDD/F synthesis by over 90%. acs.org CaO reacts with hydrogen bromide (HBr), a key intermediate, preventing it from participating in the formation of PBDFs. acs.org
Combustion Conditions : Ensuring good burnout and managing combustion conditions can control the formation of these toxic compounds. ieabioenergy.com
PBDFs are released from incinerators through stack-gas emissions, bottom ash, and fly ash. nih.gov Uncontrolled "backyard burning" of domestic and garden waste, especially if it includes plastics or electronic scrap, can also be a substantial source of PBDF emissions. diva-portal.org
| Factor | Influence on PBDF Formation during Incineration | Research Finding |
| Temperature | Higher temperatures (above 850°C) can decrease PBDD/F formation. | Increasing pyrolysis temperature from 850°C to 1200°C reduced PBDD/F content by about 50%. acs.org |
| Catalysts | Metals like copper on fly ash catalyze the formation reactions. | Copper is a known catalyst for the de novo synthesis of dioxins and furans in incinerators. nih.gov |
| Inhibitors | Additives like CaO can significantly reduce PBDD/F formation. | CaO addition was shown to inhibit PBDD/F synthesis by more than 90% by adsorbing HBr. acs.org |
| Precursors | Presence of brominated flame retardants in the waste stream. | PBDEs are known precursors that can be transformed into PBDFs during thermal processes. nih.govresearchgate.net |
Electronic Waste Recycling
Electronic waste (e-waste) contains significant quantities of PBDEs used as flame retardants in plastics. nih.gov Rudimentary and industrial e-waste recycling processes, which often involve heating, shredding, and extruding plastics, can lead to the transformation of PBDEs into highly toxic PBDFs. nih.govisciii.es
Studies have measured the formation of PBDFs during simulated e-waste recycling conditions. The total content of PBDFs in some recycled plastic fractions can be around 1,000 µg/kg. nih.gov The formation rates of PBDFs from the degradation of PBDEs have been observed to be between 2x10⁻⁵ and 2x10⁻⁴ per minute of processing. nih.gov Environmental samples, including soil, plants, and biota, from areas surrounding e-waste recycling sites show significant contamination with PBDEs and PBDFs, indicating that these activities are a major source of environmental pollution. nih.govacs.org
Photochemical Degradation of Brominated Organic Compounds
Photochemical degradation, or photolysis, is a key environmental transformation process for many brominated organic compounds. nih.gov Exposure to ultraviolet (UV) radiation, particularly from sunlight, can induce the breakdown of these chemicals. researchgate.netnih.gov For PBDEs, a primary degradation pathway is debromination, where bromine atoms are sequentially removed from the molecule. researchgate.netepa.gov
This process is complex and can be influenced by environmental conditions:
The reaction rate often decreases as the number of bromine atoms decreases. epa.gov
The presence of dissolved organic matter or other substances in water can affect degradation pathways. researchgate.net
Photolysis of bromophenols, which can be breakdown products of BFRs, is significantly influenced by pH and the generation of reactive species like hydrated electrons. researchgate.net
Crucially, the photochemical degradation of PBDEs can also be a formation pathway for PBDFs. researchgate.net Under UV light, PBDEs with a bromine atom in the ortho-position can undergo a ring-closure reaction after an initial debromination step, leading to the creation of a PBDF molecule. researchgate.netnih.gov
Bioaccumulation and Metabolism Studies in Model Organisms (PBDFs as a Class)
PBDFs, like other persistent halogenated compounds, are known to bioaccumulate in organisms and biomagnify up the food chain. nih.gov This means their concentration increases in the tissues of organisms at successively higher trophic levels. Most metabolic studies have focused on their precursors, PBDEs, due to their higher abundance, but this research provides critical insights into the likely metabolic fate of PBDFs.
Hepatic Uptake and Elimination Kinetics
The liver is a primary site for the metabolism of foreign compounds. Studies using in-vitro human hepatocytes have demonstrated that the uptake and subsequent metabolism of PBDEs are highly dependent on the specific congener. nih.govresearchgate.net For example, BDE-99 was readily metabolized by liver cells, whereas the larger, more heavily brominated BDE-209 was not, suggesting that steric hindrance or other factors may limit its uptake into the cell or its interaction with metabolic enzymes. researchgate.netnih.gov
Elimination kinetics are influenced by metabolism. The conversion of a parent compound to more water-soluble metabolites generally facilitates its excretion from the body. nih.gov In fish, for instance, the elimination of similar compounds (PCBs) is significantly slower at colder temperatures, indicating that environmental factors can impact the persistence of these chemicals in an organism's body. nih.gov The processes governing the concentration of these chemicals in an organism include uptake through respiration and diet, and elimination through respiration, fecal egestion, metabolic transformation, and growth dilution. sfu.caepa.gov
Metabolic Pathways (e.g., Monohydroxylated Products)
The primary metabolic pathway for PBDEs in mammals is oxidative metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.gov This process introduces hydroxyl (-OH) groups onto the aromatic rings of the molecule, forming hydroxylated metabolites (OH-PBDEs). nih.govnih.gov
In vitro studies with human hepatocytes exposed to BDE-99 identified several metabolic products, demonstrating the specific transformations that occur. nih.govresearchgate.net These metabolites have been shown to sometimes elicit greater biological activity than the parent compounds. nih.gov
| Parent Compound | Metabolite Formed | Metabolic Pathway |
| BDE-99 | 2,4,5-tribromophenol | Oxidative metabolism followed by ether-bond cleavage. researchgate.net |
| BDE-99 | Monohydroxylated pentabrominated diphenyl ethers (OH-pentaBDEs) | Oxidative metabolism (hydroxylation). researchgate.net |
| BDE-99 | Unidentified tetrabrominated metabolite | Likely debromination followed by hydroxylation. researchgate.net |
Tissue Distribution (Liver, Plasma, Brain)
The distribution of polybrominated dibenzofurans (PBDFs) within biological systems is a critical factor in understanding their potential for toxic effects. The lipophilic nature of these compounds dictates their tendency to accumulate in tissues with high lipid content. Research into the tissue distribution of PBDFs has primarily focused on congeners with specific bromine substitution patterns, often those with substitutions at the 2, 3, 7, and 8 positions, which are associated with dioxin-like toxicity. While specific quantitative data for this compound is limited in publicly available research, studies on other brominated dibenzofurans provide significant insights into its likely behavior concerning distribution in the liver, plasma, and brain.
The liver is a primary organ for the accumulation of 2,3,7,8-substituted PBDFs. nih.gov This sequestration in the liver is a known characteristic of dioxin-like compounds. nih.gov Studies in C57BL/6J mice have demonstrated that the hepatic uptake of PBDFs is significant, though it tends to decrease as the number of bromine atoms increases. For instance, following oral exposure, the hepatic uptake ratios for various 2,3,7,8-substituted congeners were found to be substantial fractions of the administered dose. researchgate.net
Conversely, non-2,3,7,8-substituted congeners, such as 2,3,8-tribromodibenzofuran (B1345176) (TrBDF), exhibit very low retention in the liver, with less than 0.01% of the dose remaining after 24 hours. researchgate.net This rapid clearance is attributed to more extensive metabolism. researchgate.net Given that this compound lacks the 2,3,7,8-substitution pattern, it is expected to be more readily metabolized and thus exhibit lower accumulation in the liver compared to its 2,3,7,8-substituted counterparts.
The concentration of PBDFs in plasma is a key determinant of their distribution to other tissues. The transfer of these compounds from plasma to various organs, including the brain, is influenced by factors such as the degree of bromination. Research has shown that the plasma-to-brain transfer ratio of PBDFs decreases as the number of bromine atoms increases. researchgate.net This suggests that lower brominated congeners may more readily cross the blood-brain barrier relative to their plasma concentrations.
The brain is generally not a primary site of accumulation for PBDFs, with brain uptake ratios being significantly lower than those for the liver. nih.gov Studies in mice have reported brain uptake ratios of less than 0.05% for several 2,3,7,8-substituted PBDFs. researchgate.net The presence of these compounds in the brain, however, is a notable finding. nih.gov The efficiency of transfer from the plasma to the brain also appears to be influenced by the degree of bromination, with a decreasing plasma-to-brain transfer ratio observed with an increasing number of bromine substitutions. researchgate.net
Tissue Distribution of Selected Polybrominated Dibenzofurans in Mice
| Compound | Hepatic Uptake Ratio (% of dose) | Brain Uptake Ratio (% of dose) | Plasma-to-Brain Transfer Ratio |
| 2,3,7-Tribromo-8-chlorodibenzofuran (TrBCDF) | 42% | < 0.05% | Decreases with Br number |
| 2,3,7,8-Tetrabromodibenzofuran (TeBDF) | 33% | < 0.05% | Decreases with Br number |
| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 29% | < 0.05% | Decreases with Br number |
| 2,3,8-Tribromodibenzofuran (TrBDF) | < 0.01% (at 1 day) | Not Reported | Not Reported |
Data sourced from a study on C57BL/6J mice following oral exposure. researchgate.net
Applications of 2,6 Dibromodibenzo B,d Furan in Advanced Materials and Precursor Chemistry
Precursor in Organic Electronic Materials
The dibenzofuran (B1670420) core is prized in organic electronics for its excellent thermal stability and electron-donating characteristics. By functionalizing the 2,6-dibromo derivative, researchers can precisely tune the electronic and physical properties of the resulting materials, such as their energy levels, charge transport capabilities, and morphology in thin films.
Hole Transport Materials (HTMs) in Perovskite Solar Cells
Hole Transport Materials are a critical component in perovskite solar cells (PSCs), responsible for efficiently extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode. The design of effective HTMs is crucial for achieving high power conversion efficiencies (PCEs) and operational stability. mdpi.comresearchgate.net Dibenzofuran-based molecules have been identified as a promising class of HTMs due to their favorable electronic properties and high thermal stability. mdpi.com
While specific studies detailing the use of the 2,6-dibromo isomer are emerging, extensive research on other isomers, such as 2,8-dibromodibenzo[b,d]furan, demonstrates the viability of this synthetic approach. For instance, oligomeric HTMs have been synthesized by incorporating p-methoxyaniline-substituted dibenzofurans. researchgate.netrsc.org These syntheses often begin with the bromination of dibenzofuran to create a dibromo-intermediate, followed by coupling reactions like the Buchwald-Hartwig amination to attach hole-transporting moieties such as triarylamines. mdpi.comresearchgate.net
A molecular engineering strategy that varies the substitution positions on spiro-type HTMs incorporating dibenzofuran units has also been shown to be an effective way to fine-tune material properties. rsc.org A newly developed molecule using this strategy, spiro-4, demonstrated a high power conversion efficiency of 23.38%, outperforming the commercial benchmark, spiro-OMeTAD. rsc.orgunist.ac.kr This highlights the potential for developing low-cost, efficient, and stable HTMs for PSCs through the functionalization of dibromodibenzofuran precursors. researchgate.netrsc.org
Table 1: Performance of a Dibenzofuran-based Hole Transport Material
| HTM | Power Conversion Efficiency (PCE) | Key Features | Reference |
|---|---|---|---|
| spiro-4 | 23.38% | Matched energy levels, high glass transition temperature, high hole mobility, superior stability | unist.ac.kr, rsc.org |
High Triplet Energy Hosts in Organic Light-Emitting Diodes (OLEDs)
In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse the light-emitting guest (dopant) molecules. For efficient blue PhOLEDs, the host material must possess a high triplet energy (ET) to effectively confine the excitons on the blue emitter and prevent energy loss. noctiluca.eursc.org The dibenzofuran core is an excellent candidate for building high ET host materials. rsc.org
The compound 2,6-Dibromodibenzo[b,d]furan serves as a crucial starting material for synthesizing such hosts. Novel hole-blocking materials (HBMs) with high triplet energies have been developed based on 2,6-disubstituted dibenzo[b,d]furan. rsc.org For example, the molecule 3,3′,3′′,3′′′-(dibenzo[b,d]furan-2,6-diylbis(benzene-5,3,1-triyl))tetrapyridine (26DBFPTPy) was synthesized from a 2,6-disubstituted dibenzofuran precursor. This material exhibits a high triplet energy of 2.75 eV and a deep highest occupied molecular orbital (HOMO) energy level of -7.08 eV, making it an effective HBM. rsc.org
Blue PhOLEDs fabricated with 26DBFPTPy as the hole-blocking layer have demonstrated excellent performance, including a low turn-on voltage of 3.0 V, high external quantum efficiencies up to 24.1%, and minimal efficiency roll-off. rsc.org This demonstrates the successful application of this compound as a precursor for high-performance host materials in advanced OLED technology. rsc.org
Table 2: Properties of a 2,6-Disubstituted Dibenzofuran-based Host Material
| Material | Triplet Energy (ET) | HOMO Level | Max. External Quantum Efficiency (EQE) in Blue PhOLED | Reference |
|---|---|---|---|---|
| 26DBFPTPy | 2.75 eV | -7.08 eV | 24.1% | rsc.org |
Synthesis of Organic Semiconducting Materials
Organic semiconductors are the foundational components of organic electronic devices, including transistors, solar cells, and OLEDs. The ability to synthesize new organic semiconductors with tailored properties is essential for advancing the field. unist.ac.krinnovations-report.com this compound is a versatile building block for creating such materials due to the reactivity of its carbon-bromine bonds, which allows for the construction of larger π-conjugated systems through cross-coupling reactions. nih.govsemanticscholar.org
The hole transport materials and high triplet energy hosts discussed previously are themselves examples of specialized organic semiconductors. researchgate.netrsc.org The synthesis of these materials from this compound showcases its role as a precursor. For example, palladium-catalyzed cross-coupling reactions are commonly employed to attach various functional aromatic groups to the dibenzofuran core, extending its π-conjugation and modifying its electronic properties to suit a specific application. nih.govsemanticscholar.org The resulting materials often exhibit good thermal stability and the desired semiconducting behavior for use in electronic devices. rsc.orgrsc.org
Building Block for Supramolecular Assemblies
Supramolecular chemistry involves the design and synthesis of large, well-defined structures from smaller molecular components held together by non-covalent interactions. The rigid and directional nature of the 2,6-disubstituted dibenzofuran scaffold makes it an attractive component for constructing complex supramolecular architectures.
Synthesis of Bisterpyridine Ligands
Terpyridine and its derivatives are widely used ligands in coordination chemistry and for the construction of metallo-supramolecular polymers and networks. A "bisterpyridine" ligand incorporates two terpyridine units, enabling the formation of more complex, bridged structures. The synthesis of novel hole-blocking materials for OLEDs has led to the creation of molecules that are structurally analogous to bisterpyridine ligands. rsc.org
Specifically, the molecule 26DBFPTPy, derived from a 2,6-disubstituted dibenzofuran, incorporates two dipyridylphenyl moieties attached to the central dibenzofuran core. rsc.org While not a formal bisterpyridine, the presence of four pyridine (B92270) rings makes it a multidentate ligand system with significant potential for creating complex coordination compounds. The synthesis demonstrates that the 2,6-dibromodibenzofuran precursor can be used to create large, functional ligands suitable for supramolecular chemistry.
Coordination Chemistry with Transition Metal Ions
Ligands containing nitrogen-based heterocycles like pyridine readily coordinate with transition metal ions to form stable complexes. libretexts.orgslideshare.net The coordination sphere of a metal ion consists of the central ion and its attached ligands, with the number of bonded atoms defining the coordination number. libretexts.org The geometry of these complexes can vary from linear to tetrahedral and octahedral, depending on the metal ion and the ligands. libretexts.org
The tetrapyridine derivative synthesized from 2,6-disubstituted dibenzofuran, 26DBFPTPy, possesses multiple nitrogen donor atoms, making it an excellent candidate for forming coordination complexes with various transition metals. rsc.org Such coordination could lead to the formation of discrete molecular cages or extended one-, two-, or three-dimensional metallo-supramolecular polymers. The properties of these assemblies, such as their luminescence or magnetic behavior, would be influenced by both the dibenzofuran core and the chosen metal ion.
Intermediates in the Synthesis of Complex Organic Molecules
The compound this compound serves as a crucial building block and intermediate in the synthesis of more complex organic molecules, particularly those designed for applications in materials science. The strategic placement of bromine atoms at the 2 and 6 positions of the rigid and planar dibenzofuran core makes it an ideal precursor for constructing larger, conjugated systems through various cross-coupling reactions. These bromine atoms can be readily substituted with a wide range of functional groups, allowing for the systematic extension of the molecular structure.
The utility of the dibenzofuran moiety stems from its inherent thermal stability and electronic properties. rsc.org When functionalized at the 2 and 6 positions, the resulting derivatives can exhibit desirable characteristics for electronic and optoelectronic applications. The synthesis of these complex molecules often involves palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig amination, where the carbon-bromine bonds of this compound are selectively transformed into new carbon-carbon or carbon-nitrogen bonds.
A significant example of its use as an intermediate is in the creation of hole-blocking materials for organic light-emitting diodes (OLEDs). For instance, 2,6-disubstituted dibenzofuran segments are used to synthesize large, tetrapyridine-functionalized molecules. rsc.org The synthesis starts with the dibrominated precursor, which then undergoes coupling reactions to attach other aromatic units, ultimately leading to a highly conjugated and functional final product. The dibenzofuran core in these molecules contributes to a high triplet energy and deep HOMO level, which are critical for efficient device performance. rsc.org
Development of Novel Carbazole-Dibenzofuran Derivatives
A key area of development utilizing this compound as a precursor is the synthesis of novel hybrid molecules incorporating both carbazole (B46965) and dibenzofuran units. These derivatives are of significant interest for use as hole transport materials (HTMs) and host materials in phosphorescent OLEDs (PhOLEDs) due to the complementary properties of the two moieties. rsc.org Carbazole is well-known for its excellent hole-transporting capabilities, while dibenzofuran provides high thermal stability and a high triplet energy. rsc.orgrsc.org
The synthesis of these derivatives typically involves a palladium-catalyzed cross-coupling reaction. nih.govorganic-chemistry.org this compound can be reacted with carbazole or its derivatives, which have been functionalized with a reactive group like a boronic acid (in Suzuki coupling) or an amine (in Buchwald-Hartwig amination), to form a direct linkage between the two heterocyclic systems. This modular approach allows for the creation of a library of materials with fine-tuned properties.
Research has led to the successful design and synthesis of advanced hole-blocking materials based on these hybrid structures. For example, a molecule where a dibenzo[b,d]furan core is substituted at the 2 and 6 positions with phenyl-pyridine groups has been developed for high-performance blue PhOLEDs. rsc.org While this specific example uses a phenyl linker, the same synthetic principles apply to the direct coupling of carbazole units. The resulting materials often possess excellent thermal stability and twisted spatial configurations, which are beneficial for device longevity and efficiency. rsc.org
The performance of devices incorporating these novel materials demonstrates the success of this molecular design strategy.
Table 1: Performance of a Blue PhOLED Device Using a 2,6-Disubstituted Dibenzofuran-based Hole Blocking Material
| Parameter | Value |
| Turn-on Voltage | 3.0 V |
| Operating Voltage (at 1000 cd m⁻²) | 4.5 V |
| Maximum External Quantum Efficiency | 24.1% |
| Maximum Power Efficiency | 43.9 lm W⁻¹ |
| Efficiency Roll-off (from 100 to 1000 cd m⁻²) | ~8.5% |
Data sourced from a study on novel hole blocking materials for blue PhOLEDs. rsc.org
Future Research Directions for 2,6 Dibromodibenzo B,d Furan
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of dibenzofurans exist, future research should prioritize the development of more efficient, selective, and environmentally benign pathways to produce 2,6-Dibromodibenzo[b,d]furan. Current synthetic strategies for dibenzofuran (B1670420) derivatives often involve palladium-catalyzed reactions, intramolecular cyclizations, and domino reactions. rsc.orgresearchgate.net For instance, methods like the palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives from diaryl sulfides, which involves the cleavage of C-H and C-S bonds without a stoichiometric oxidant, could be adapted. rsc.org
Future investigations could explore one-pot syntheses or transition-metal-free approaches to improve atom economy and reduce costs. researchgate.net A potential strategy could be adapted from the synthesis of the 3,7-dibromo isomer, which utilizes 2-methoxy-2'-amino-4,4'-dibromobiphenyl as a starting material in a diazotization and cyclization sequence. chemicalbook.com Research into novel catalytic systems, such as those employing copper or other earth-abundant metals, could also yield practical and scalable routes to the target molecule. researchgate.net The development of such pathways is critical for making this compound more accessible for subsequent functionalization and application-oriented research.
Design and Synthesis of Highly Functionalized Derivatives
The two bromine atoms on the this compound core are prime handles for introducing a wide array of functional groups, enabling the creation of complex, tailored molecules. Future research should heavily focus on leveraging modern cross-coupling reactions to synthesize a library of derivatives with diverse electronic and physical properties.
The Suzuki-Miyaura coupling reaction is a particularly powerful tool for this purpose, allowing the formation of carbon-carbon bonds between the dibenzofuran core and various aryl or heteroaryl boronic acids. libretexts.orgmdpi.com This has been successfully demonstrated in the creation of materials for organic electronics. rsc.org Research should systematically explore the scope of Suzuki-Miyaura reactions with this specific dibromo-isomer, optimizing conditions (catalysts, bases, solvents) to achieve high yields and selectivity. organic-chemistry.orgnih.gov
Beyond simple biaryl linkages, research should target the introduction of more complex and electronically active moieties. This includes:
Electron-donating and electron-accepting groups: To tune the HOMO/LUMO energy levels for specific applications in organic electronics.
Chiral ligands: To explore applications in asymmetric catalysis or chiral sensing.
Polymerizable groups: To create novel conjugated polymers incorporating the rigid and stable dibenzofuran unit.
A prime example of this approach is the synthesis of 3,3′,3′′,3′′′-(dibenzo[b,d]furan-2,6-diylbis(benzene-5,3,1-triyl))tetrapyridine (26DBFPTPy), a novel hole blocking material, which was synthesized from a 2,6-disubstituted dibenzofuran core. rsc.org This demonstrates the viability of creating highly elaborate structures from this platform.
Advanced Mechanistic Studies of Reactivity
A fundamental understanding of the reactivity of this compound is essential for optimizing synthetic protocols and designing new reactions. Future research should move beyond simple product analysis to perform advanced mechanistic studies. This involves a combination of experimental kinetics and computational modeling to elucidate reaction pathways.
Key areas for investigation include:
Kinetics of Cross-Coupling Reactions: Detailed kinetic analysis of Suzuki-Miyaura or other palladium-catalyzed reactions can reveal the rate-determining steps and the influence of ligands and substrates on reaction efficiency.
Regioselectivity: While the 2- and 6-positions are equivalent, understanding the factors that could influence selective mono-functionalization versus di-functionalization is crucial for controlled synthesis.
Computational Analysis: Density Functional Theory (DFT) calculations can be used to model transition states, calculate activation energies, and predict the reactivity of the C-Br bonds. mdpi.com For example, DFT has been used to explain the regioselectivity of nucleophilic substitution in 4,6-dichloro-5-nitrobenzofuroxan by analyzing Mulliken charges, which showed the C4 position to be more electron-deficient and thus more reactive. mdpi.com A similar approach could predict the reactivity of the 2,6-positions in our target molecule under various reaction conditions.
These studies will provide a predictive framework for the chemical behavior of this compound, enabling more rational design of synthetic routes and functional derivatives.
Applications in Emerging Technologies and Materials Science
The rigid, planar structure and high thermal stability of the dibenzofuran core make its derivatives highly attractive for use in materials science, particularly in organic electronics. lu.lv Future research should build upon initial successes to fully exploit the potential of this compound as a building block for high-performance materials.
A key area of focus is in Organic Light-Emitting Diodes (OLEDs) . Recently, a novel hole blocking material (HBM) based on a 2,6-disubstituted dibenzofuran core, 26DBFPTPy, was designed and synthesized. rsc.org This material demonstrated excellent properties, including:
High thermal stability.
A deep HOMO energy level (-7.08 eV) and high triplet energy (2.75 eV), which are crucial for effective hole blocking and preventing exciton (B1674681) quenching. rsc.org
When incorporated into blue phosphorescent OLEDs, it led to devices with low turn-on voltage (3.0 V), high external quantum efficiencies (up to 24.1%), and improved operational lifetimes. rsc.org
This successful application provides a clear direction for future work. Research should now focus on synthesizing a broader range of derivatives and exploring their use in other roles within OLEDs, such as host materials or electron-transporting materials. google.com The photophysical properties of these new derivatives should be thoroughly characterized to establish structure-property relationships that can guide the design of next-generation OLED materials.
| Parameter | Value |
|---|---|
| Turn-on Voltage | 3.0 V |
| Operating Voltage (at 1000 cd m⁻²) | 4.5 V |
| Maximum External Quantum Efficiency (EQE) | 24.1% |
| Maximum Power Efficiency | 43.9 lm W⁻¹ |
| Triplet Energy (ET) | 2.75 eV |
| HOMO Energy Level | -7.08 eV |
Refined Computational Modeling for Predictive Understanding
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for accelerating materials discovery by predicting molecular properties before undertaking complex and time-consuming synthesis. mdpi.commanchester.ac.uk Future research on this compound and its derivatives should fully integrate refined computational modeling.
The successful use of computational simulation to investigate the optimal structure, orbital distribution, and physicochemical properties of the 2,6-disubstituted OLED materials highlights the predictive power of this approach. rsc.org Future efforts should expand on this to:
Predict Optoelectronic Properties: Systematically calculate the HOMO/LUMO energies, triplet energies, and charge transport properties of a virtual library of functionalized derivatives to identify the most promising candidates for OLEDs and other organic electronic devices.
Model Reaction Mechanisms: As mentioned in section 9.3, use DFT to elucidate the mechanisms of key synthetic reactions, helping to optimize conditions and predict outcomes. pku.edu.cn
Simulate Environmental Interactions: Model the interaction of this compound with environmental components, such as soil minerals or biological macromolecules, to predict its environmental fate and transport.
By creating a robust feedback loop between computational prediction and experimental validation, research can be guided more efficiently toward the discovery of novel materials and a deeper understanding of the compound's fundamental properties.
Comprehensive Environmental Fate and Transport Research for Specific Isomers
Polybrominated dibenzofurans (PBDFs) are recognized as persistent organic pollutants (POPs), but much of the existing environmental research treats them as a broad class. nih.gov There is a significant knowledge gap regarding the specific environmental behavior, toxicity, and degradation pathways of individual congeners like this compound. nih.govresearchgate.net Future research must address this by conducting studies focused specifically on this isomer.
A comprehensive research program should investigate:
Photodegradation: Study the photochemical stability of this compound in various environmental compartments (water, soil surfaces, atmosphere). Research on related compounds like TBBPA has shown that reductive photodegradation can be an effective pathway, a process that should be investigated for this specific isomer. nih.govnih.gov The formation of any degradation byproducts must also be identified and characterized.
Biodegradation: Assess the susceptibility of this compound to microbial degradation under both aerobic and anaerobic conditions. Identifying microbial strains or enzymatic systems capable of cleaving its stable aromatic structure would be a significant advancement.
Transport and Partitioning: Quantify key physical-chemical properties that govern environmental transport, such as its octanol-water partition coefficient (Kow) and soil/sediment adsorption coefficient (Koc). This data is essential for developing accurate models that predict how the compound will move through and accumulate in different environmental media.
Such isomer-specific research is crucial for conducting accurate environmental risk assessments and developing potential remediation strategies if required.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Dibromodibenzo[b,d]furan, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis of brominated dibenzofurans typically involves cyclization or halogenation reactions. For example, iodine-promoted cyclization (as seen in dibenzofuran derivatives ) or acid-catalyzed furan polymerization can be adapted. Key factors include:
- Catalysts : Lewis acids (e.g., AlCl₃) or iodine for regioselective bromination .
- Temperature : Elevated temperatures (150–200°C) improve reaction kinetics but may increase side products like dibenzofuran oligomers .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Key Techniques :
- X-Ray Diffraction : Resolves crystal structure and bond lengths (e.g., C-Br distances in dibenzofuran derivatives ).
- GC-MS/MS : Detects trace impurities; dynamic headspace methods reduce analysis time to 15 minutes .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine positions ).
- Data Challenges : Overlapping peaks in NMR/GC-MS require deconvolution algorithms or tandem MS for confirmation.
Advanced Research Questions
Q. How can computational models predict the environmental persistence and bioaccumulation potential of this compound?
- Methodology :
- QSAR Models : Correlate logP values with bioaccumulation potential. Brominated dibenzofurans typically exhibit high logP (>5) due to hydrophobicity .
- DFT Calculations : Predict degradation pathways (e.g., hydrolysis or photolysis) by analyzing electron density and bond dissociation energies .
Q. What statistical approaches are recommended for handling contradictory data in toxicological studies of brominated dibenzofurans?
- False Discovery Rate (FDR) Control : Use Benjamini-Hochberg correction to minimize false positives in high-throughput assays (e.g., gene expression data ).
- Lasso Regression : Identifies robust biomarkers by shrinking irrelevant variables (e.g., non-significant metabolites in exposure studies ).
- Example : In furan metabolite studies, FDR-adjusted p-values reduced Type I errors by 40% compared to Bonferroni .
Q. What are the challenges in elucidating the metabolic pathways of this compound in mammalian systems?
- Methodology :
- Isotopic Labeling : Track metabolites using ¹⁴C-labeled compounds in urine or plasma .
- LC-HRMS : Resolves phase I/II metabolites (e.g., glutathione conjugates).
- Key Findings : Furan derivatives often undergo cytochrome P450-mediated oxidation, but bromine may sterically hinder enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
